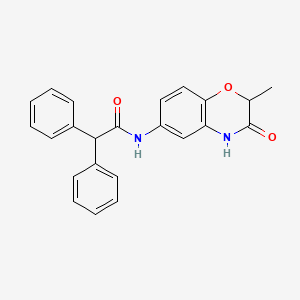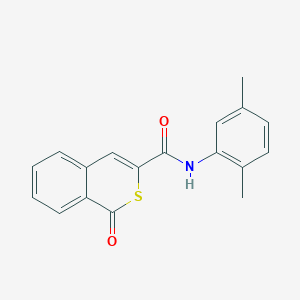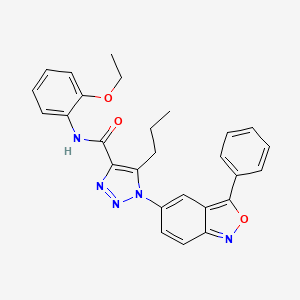![molecular formula C24H30N2O5S B11318571 Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1217764-13-0](/img/structure/B11318571.png)
Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound that belongs to the class of thienopyrazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyphenyl ethyl derivatives and 4-ethylphenyl compounds. The key steps may involve:
Formation of the thienopyrazine core: This can be achieved through cyclization reactions under acidic or basic conditions.
Functional group modifications: Introduction of the 2,5-dimethoxyphenyl and 4-ethylphenyl groups through substitution reactions.
Oxidation: The final step involves the oxidation of the thienopyrazine core to introduce the 6,6-dioxide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds to Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide include other thienopyrazines and related heterocyclic compounds. Examples include:
- Thieno[3,4-b]pyrazine derivatives
- Pyrazinone compounds
- Dimethoxyphenyl-substituted heterocycles
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
1217764-13-0 |
|---|---|
分子式 |
C24H30N2O5S |
分子量 |
458.6 g/mol |
IUPAC名 |
(4aS,7aR)-1-[2-(2,5-dimethoxyphenyl)ethyl]-4-(4-ethylphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C24H30N2O5S/c1-4-17-5-7-19(8-6-17)26-22-16-32(28,29)15-21(22)25(14-24(26)27)12-11-18-13-20(30-2)9-10-23(18)31-3/h5-10,13,21-22H,4,11-12,14-16H2,1-3H3/t21-,22+/m0/s1 |
InChIキー |
XFDURQXFIYYDLO-FCHUYYIVSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)N2[C@@H]3CS(=O)(=O)C[C@@H]3N(CC2=O)CCC4=C(C=CC(=C4)OC)OC |
正規SMILES |
CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=C(C=CC(=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11318488.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11318491.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318501.png)

![5-ethyl-3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11318512.png)
![N-(2-methoxyphenyl)-2-(2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B11318515.png)
![N-(3-chloro-4-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318520.png)
![N-cyclopropyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318526.png)
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11318536.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-{2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-YL}ethan-1-one](/img/structure/B11318537.png)

![2-(3,4-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11318543.png)

